(6-Amino-5-iodopyridin-3-yl)methanol
Description
(6-Amino-5-iodopyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl group at position 3, an amino group at position 6, and an iodine atom at position 5 of the pyridine ring. Its molecular formula is C₆H₆IN₂O, with a molecular weight of 279.03 g/mol. The compound’s structure combines electron-donating (amino, hydroxyl) and electron-withdrawing (iodo) substituents, creating unique electronic and steric properties.
Potential applications include use as a pharmaceutical intermediate or in materials science, leveraging its hydrogen-bonding capabilities (from –NH₂ and –OH groups) for crystal engineering or biological activity modulation .
Properties
Molecular Formula |
C6H7IN2O |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
(6-amino-5-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H7IN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
CFQOQOFHCHBJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of (6-Amino-5-iodopyridin-3-yl)methanol and its analogs:
Key Observations:
- Halogen Effects : Replacing iodine with bromine (e.g., compound 39 in ) reduces molecular weight and may alter reactivity in cross-coupling reactions due to weaker C–Br vs. C–I bonds .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: Iodine’s polarizability and size may stabilize negative charges in intermediates, favoring nucleophilic aromatic substitution. Bromine and chlorine analogs exhibit similar but less pronounced effects .
- Amino Group Influence: The –NH₂ group at position 6 activates the pyridine ring toward electrophilic substitution, counteracting halogen deactivation. This balance is critical in designing bioactive molecules .
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